molecular formula C18H14N2O B14509911 (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile CAS No. 64202-47-7

(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile

Cat. No.: B14509911
CAS No.: 64202-47-7
M. Wt: 274.3 g/mol
InChI Key: ZYDHIVUWAYWSKJ-CVEARBPZSA-N
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Description

(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with phenyl groups and a nitrile group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyridine precursor, followed by the introduction of phenyl groups and the nitrile group through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.

Scientific Research Applications

(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxamide
  • (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxylic acid

Uniqueness

(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both phenyl and nitrile groups allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

64202-47-7

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11,15-16H,(H,20,21)/t15-,16+/m1/s1

InChI Key

ZYDHIVUWAYWSKJ-CVEARBPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C=C(NC(=O)[C@H]2C#N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=CC=C3

Origin of Product

United States

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